molecular formula C7H11ClF3N B6182041 (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 2613299-74-2

(1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No.: B6182041
CAS No.: 2613299-74-2
M. Wt: 201.62 g/mol
InChI Key: IVQJCQCAHADHMI-FTEHNKOGSA-N
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Description

(1R,3r,5S)-3-(trifluoromethyl)bicyclo[310]hexan-3-amine hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Amination: The amine group is introduced through a reductive amination process, where an appropriate ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition and nucleophilic substitution steps, and the employment of high-throughput purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methyl-substituted analogs.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence the pharmacokinetics and pharmacodynamics of drugs.

Medicine

Medically, this compound has potential applications in the development of new pharmaceuticals. Its bicyclic structure and trifluoromethyl group are features that can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects, while the bicyclic structure provides rigidity, which can improve selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3r,5S)-3-(methyl)bicyclo[3.1.0]hexan-3-amine hydrochloride
  • (1R,3r,5S)-3-(ethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride
  • (1R,3r,5S)-3-(fluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride

Uniqueness

Compared to its analogs, (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced metabolic stability and binding affinity are desired.

Properties

CAS No.

2613299-74-2

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

(1S,5R)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6(11)2-4-1-5(4)3-6;/h4-5H,1-3,11H2;1H/t4-,5+,6?;

InChI Key

IVQJCQCAHADHMI-FTEHNKOGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)(C(F)(F)F)N.Cl

Canonical SMILES

C1C2C1CC(C2)(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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